Methuenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

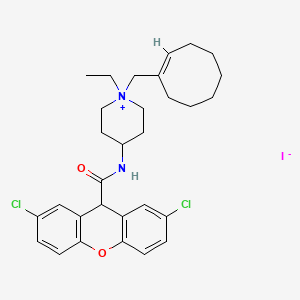

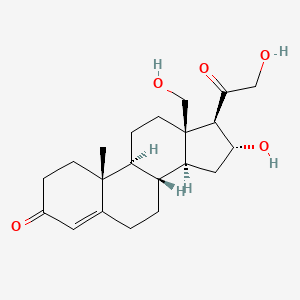

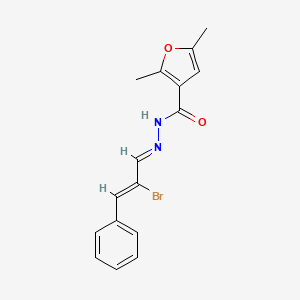

Methuenine is a monoterpenoid indole alkaloid.

Applications De Recherche Scientifique

Structural Applications in Alkaloids

Methuenine is a naturally occurring alkaloid known for its antimicrobial, anticancer, and anti-HIV activities. It's part of a series of bioactive compounds characterized by an indole fused with a seven-membered carbocyclic ring. Research has focused on the synthesis of cyclohepta[b]indole structural scaffolds, a core structure in these bioactive compounds, including methuenine. This synthesis involves a solvent-free Baylis-Hillman reaction followed by iodine-catalyzed C-alkylation and an intramolecular Heck coupling reaction. Such strategies are crucial in creating structural analogues of the Ervatamine group of indole alkaloid, which includes methuenine (Goswami, Borah, & Phukan, 2015).

Role in RNA Modification

Methuenine also appears in the context of RNA modification, particularly in studies involving the m6A generating METTL3–METTL14–WTAP complex. The modification of RNA by m6A has implications for mRNA stability, turnover, localization, or translation efficiency. This research is fundamental in understanding the broader architecture of RNA interactions and modifications, which are pivotal in numerous biological processes and diseases (Schöller et al., 2018).

Implications in Drug Resistance and Cancer Treatment

Research indicates that methuenine, or closely related compounds, may play a role in drug resistance mechanisms, particularly in glioblastoma treatment. Studies have focused on the methylation status of specific genes and their association with prolonged survival in secondary glioblastomas. Understanding these mechanisms is crucial in designing more effective treatment strategies for aggressive forms of cancer (Eoli et al., 2007).

Educational Applications

Interestingly, methuenine's name appears in educational research, specifically in the context of the Model-Enhanced ThinkerTools (METT) Curriculum. This curriculum focuses on the nature and utility of scientific models, aiming to enhance students' understanding of scientific modeling and inquiry. Although not directly related to the chemical properties of methuenine, this instance highlights the term's presence in diverse scientific discussions (Schwarz & White, 2005).

Propriétés

Numéro CAS |

63425-00-3 |

|---|---|

Formule moléculaire |

C19H22N2O |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

(3S,7E,8R)-7-ethylidene-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one |

InChI |

InChI=1S/C19H22N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h3-7,13,15,20H,8-11H2,1-2H3/b12-3-/t13-,15+/m1/s1 |

Clé InChI |

GCVROCDNUNQXAD-DFZYWPJISA-N |

SMILES isomérique |

C/C=C\1/CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |

SMILES |

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |

SMILES canonique |

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C |

Synonymes |

methuenine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)

![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)